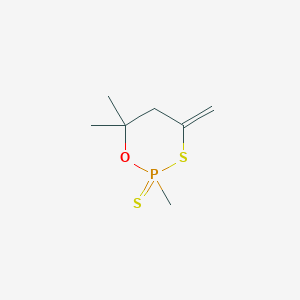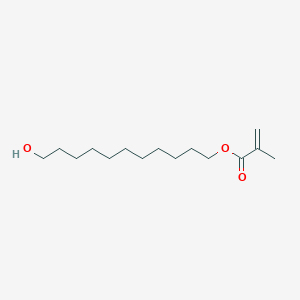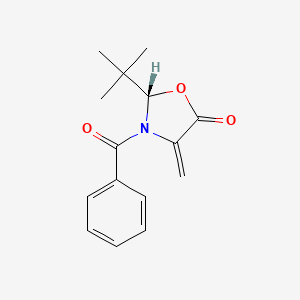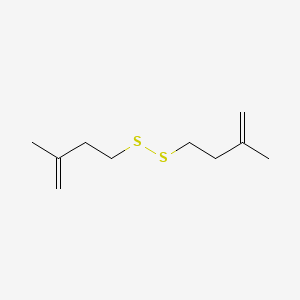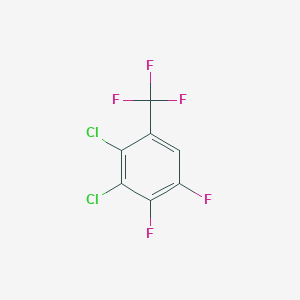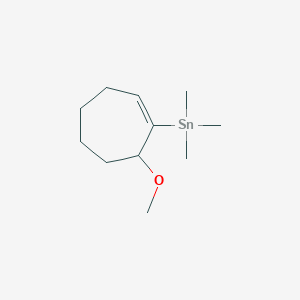
Dioctyl-lambda~2~-stannane--water (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl-lambda~2~-stannane–water (1/2) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Dioctyl-lambda~2~-stannane–water (1/2) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl-lambda~2~-stannane–water (1/2) typically involves the reaction of dioctyltin oxide with water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(C8H17)2SnO+H2O→(C8H17)2Sn(OH)2
Industrial Production Methods
In industrial settings, the production of Dioctyl-lambda~2~-stannane–water (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters.
化学反応の分析
Types of Reactions
Dioctyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Dioctyl-lambda~2~-stannane–water (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of Dioctyl-lambda~2~-stannane–water (1/2) depend on the type of reaction. For example, oxidation reactions yield dioctyltin oxide, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
科学的研究の応用
Dioctyl-lambda~2~-stannane–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
作用機序
The mechanism of action of Dioctyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, which can alter their chemical reactivity. This property is exploited in catalysis, where the compound facilitates the formation or breaking of chemical bonds in the reactants.
類似化合物との比較
Similar Compounds
Similar compounds to Dioctyl-lambda~2~-stannane–water (1/2) include:
- Dioctyltin dilaurate
- Dioctyltin oxide
- Dioctyltin dichloride
Uniqueness
What sets Dioctyl-lambda~2~-stannane–water (1/2) apart from these similar compounds is its specific chemical structure and the presence of water in its composition. This unique structure imparts distinct chemical properties, such as its reactivity and ability to form coordination complexes, making it particularly useful in certain applications.
特性
CAS番号 |
113383-02-1 |
|---|---|
分子式 |
C16H38O2Sn |
分子量 |
381.2 g/mol |
IUPAC名 |
dioctyltin;dihydrate |
InChI |
InChI=1S/2C8H17.2H2O.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H2; |
InChIキー |
JDCFKVHGBXUASD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Sn]CCCCCCCC.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B14304178.png)
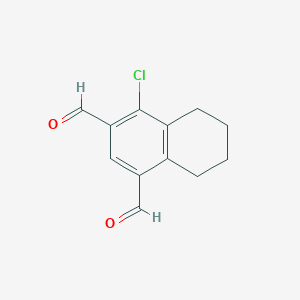
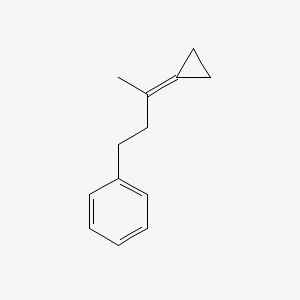
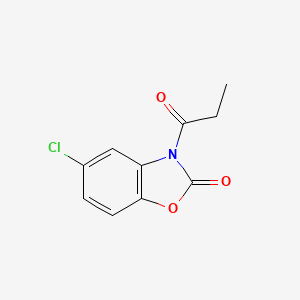
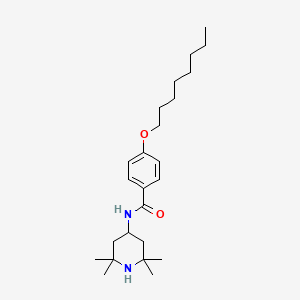
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
